trans-1-Methyl-4-(1-methylvinyl)cyclohexene
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Overview
Description
trans-1-Methyl-4-(1-methylvinyl)cyclohexene: is an organic compound with the molecular formula C10H16. It is also known by other names such as p-Mentha-2,8-diene and trans-Isolimonene . This compound is a colorless liquid with a characteristic spicy odor . It is an isomer of cyclohexene and has properties similar to cyclohexene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional preparation method involves using limonene as a raw material. The process includes epoxidation, selective ring opening, oxidation, and elimination reactions to obtain the desired compound . Another method avoids the preparation of epoxide and uses a continuous reaction method, which improves yield and simplifies the treatment process .
Industrial Production Methods: The industrial production of trans-1-Methyl-4-(1-methylvinyl)cyclohexene can be achieved through the continuous reaction method mentioned above. This method is advantageous as it avoids high-temperature high-vacuum distillation and allows for mass production .
Chemical Reactions Analysis
Types of Reactions: trans-1-Methyl-4-(1-methylvinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Halogens (Cl2, Br2), acids (HCl, HBr).
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which trans-1-Methyl-4-(1-methylvinyl)cyclohexene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
- Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate
- 1-methylene-4-(1-methylvinyl)cyclohexane
Comparison: trans-1-Methyl-4-(1-methylvinyl)cyclohexene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6876-12-6 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(3S,6S)-3-methyl-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3/t9-,10-/m1/s1 |
InChI Key |
TWCNAXRPQBLSNO-NXEZZACHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C=C1)C(=C)C |
Canonical SMILES |
CC1CCC(C=C1)C(=C)C |
Origin of Product |
United States |
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